molecular formula C15H11ClN4O2S B2561364 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide CAS No. 896324-05-3

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2561364
CAS No.: 896324-05-3
M. Wt: 346.79
InChI Key: SLFCIDVXZGTHAW-UHFFFAOYSA-N
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Description

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of hybrid molecules that incorporate a 7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazine core linked to an N-phenylacetamide group via a sulfanyl bridge. The 7-chloroquinoline moiety is a recognized pharmacophore in several established therapeutic agents, historically used as antimalarials and more recently investigated for their potential as anticancer agents and chemosensitizers in combination therapies . The strategic inclusion of the acetamide linkage is a common feature in compounds with a broad spectrum of potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The specific combination of these structural features in this molecule makes it a valuable scaffold for researchers exploring new chemical entities. It is particularly useful for in vitro screening against various biological targets, studying structure-activity relationships (SAR), and developing novel therapeutic hybrids. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2S/c16-10-6-7-12-18-14(19-15(22)20(12)8-10)23-9-13(21)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFCIDVXZGTHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This method is advantageous due to its simplicity and the availability of starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed direct C−H arylation of 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes is another method that can be employed . This method is efficient and scalable, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may yield products with additional hydrogen atoms.

Scientific Research Applications

Antimicrobial Activity

Compounds similar to 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide have shown promising antimicrobial properties. Research indicates that derivatives of pyrido[1,2-a][1,3,5]triazin exhibit significant activity against various bacterial strains. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity. Studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis through various pathways. The interaction with specific receptors or enzymes involved in cancer progression is a key area of research.

Enzyme Inhibition

The compound may serve as an inhibitor for certain enzymes that are crucial in metabolic pathways. For example, studies have indicated that similar triazine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis and repair. This inhibition can lead to reduced cell growth in rapidly dividing cells such as cancer cells.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions using starting materials like 2-chloro-4-oxopyrido[1,2-a][1,3,5]triazin derivatives and appropriate amines. Common solvents used in the reaction include dichloromethane or dimethylformamide with catalysts such as triethylamine or pyridine to optimize yields.

Mechanism of Action

The mechanism of action of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways within the body. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to a reduction in inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of triazine derivatives, which are widely explored for their diverse bioactivities. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Solubility/Stability
2-({7-Chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide C₁₅H₁₁ClN₄O₂S 7-Cl, pyrido-triazinone, phenylacetamide 354.8 Likely polar aprotic solvents (DMSO)
4-(4,6-Dimethoxy[1,3,5]triazin-2-yl)-4-methylmorpholinium chloride C₁₀H₁₇ClN₄O₃ 4,6-dimethoxy, morpholinium chloride 300.7 Frozen aqueous solutions
2-Amino-4-chloro-6-methoxy-1,3,5-triazine C₄H₅ClN₄O 2-amino, 4-Cl, 6-methoxy 160.6 Water-soluble

Key Differences and Implications

Substituent Effects: The 7-chloro group in the target compound may increase electrophilicity compared to methoxy or amino groups in analogs, favoring covalent interactions with nucleophilic residues (e.g., cysteine in kinases).

Solubility : The phenylacetamide group likely reduces aqueous solubility relative to ionic derivatives like morpholinium chloride salts, necessitating formulation in DMSO or similar solvents for biological assays.

Biological Activity

The compound 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide is a member of the sulfanylamide class and features a pyrido[1,2-a][1,3,5]triazin ring system. This compound has gained interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by:

  • A pyrido[1,2-a][1,3,5]triazin core with a 7-chloro substituent.
  • An acetanilide moiety linked via a sulfur atom.

This unique structure suggests potential interactions with various biological targets.

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antimicrobial properties. For instance:

  • A study found that derivatives of pyrido[1,2-a][1,3,5]triazin exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the triazine ring is believed to enhance the interaction with microbial enzymes or receptors .

Cytotoxicity and Anticancer Activity

Research into related compounds has indicated potential cytotoxic effects against various cancer cell lines:

  • In vitro studies have assessed the cytotoxicity of similar triazine derivatives against human solid tumor cell lines (e.g., A549 lung carcinoma and HCT116 colon carcinoma). The IC50 values (concentration required to inhibit cell growth by 50%) were determined using metabolic assays such as MTS .
Cell LineIC50 (µM)
A549 (Lung)15.4
HCT116 (Colon)12.8
CCRF-CEM (Leukemia)8.9

These results suggest that modifications in the structure can significantly influence their cytotoxic potency.

The mechanism of action for compounds similar to this compound often involves:

  • Cell cycle arrest : Studies indicate that certain derivatives can cause accumulation of cells in the G2/M phase, leading to apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the biological activity of compounds in this class:

  • Study on Anticancer Activity : A derivative showed effective inhibition of cell proliferation in multiple cancer cell lines. The study reported an increase in apoptosis markers when treated with the compound .
  • Antimicrobial Screening : Another study evaluated a series of pyrido[1,2-a][1,3,5]triazin derivatives for their antimicrobial effects against both bacterial and fungal strains. The results indicated that specific substitutions led to enhanced activity .

Summary of Findings

The biological activity of This compound remains an area ripe for exploration. While direct studies on this specific compound are scarce, related compounds exhibit promising antimicrobial and anticancer properties. The unique structural features contribute to its potential interactions with biological targets.

Q & A

Basic: What are the optimal synthetic routes for 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide?

Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions. For example, in analogous compounds (e.g., N-(2-chlorophenyl)-2-[(triazolopyrimidinyl)sulfanyl]acetamide), the thiol group of the heterocyclic core reacts with α-chloroacetamide derivatives under basic conditions (e.g., triethylamine) to form the sulfanyl linkage . A similar approach is described in , where 2-chloro-N-(4-chlorophenyl)acetamide reacts with a thiol-containing precursor in ethanol with sodium acetate as a base, yielding the target compound after reflux and recrystallization . Key considerations include solvent choice (polar aprotic vs. protic), reaction time, and purification methods (e.g., recrystallization from ethanol-dioxane mixtures).

Basic: How can researchers characterize the molecular structure of this compound?

Methodological Answer:
Structural elucidation requires a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfanyl and acetamide groups). For example, in , the pyrazolo-pyrimidinyl core and substituents were validated via chemical shifts in deuterated solvents .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry (e.g., confirming the position of the sulfanyl group on the pyridotriazine ring). highlights the use of X-ray diffraction to validate triazole-based acetamide structures .
  • HRMS : High-resolution mass spectrometry for molecular formula confirmation .

Advanced: How should researchers design experiments to analyze conflicting bioactivity data across studies?

Methodological Answer:
Contradictions in bioactivity (e.g., enzyme inhibition vs. inactivity) may arise from assay conditions or structural analogs. To resolve this:

Standardize Assays : Replicate experiments under identical conditions (e.g., pH, temperature, and enzyme concentration) as in ’s randomized block design, which controls variables via split-plot setups .

SAR Analysis : Compare analogs (e.g., ’s pyrazolo-pyrimidine derivatives) to identify critical substituents (e.g., sulfonyl vs. sulfanyl groups) .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate discrepancies between in vitro and in silico results .

Advanced: What environmental fate studies are relevant for this compound, and how should they be structured?

Methodological Answer:
Per ’s INCHEMBIOL project, environmental studies should evaluate:

Degradation Pathways : Hydrolysis/photolysis experiments under varying pH and UV exposure to identify breakdown products .

Bioaccumulation : Use OECD 305 guidelines with model organisms (e.g., Daphnia magna) to measure bioconcentration factors.

Ecotoxicology : Tiered testing (e.g., algae, fish, and soil microbes) with LC50/EC50 determinations. For example, ’s long-term ecological risk assessments employ split-plot designs to monitor chronic toxicity .

Basic: What are the recommended protocols for assessing in vitro cytotoxicity?

Methodological Answer:

Cell Line Selection : Use standardized lines (e.g., HEK293 or HeLa) with appropriate controls (e.g., ’s inhibitor studies in disease models) .

Dose-Response Curves : Test concentrations from 1 nM–100 µM, with triplicates, using MTT or resazurin assays.

Data Normalization : Express viability relative to untreated controls and validate with positive controls (e.g., doxorubicin) .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural validation?

Methodological Answer:

Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT-calculated spectra in Gaussian).

Isotopic Labeling : Use deuterated analogs to assign ambiguous proton signals (e.g., acetamide NH vs. aromatic protons) .

Crystallographic Refinement : For polymorphic compounds, perform single-crystal XRD to rule out crystal packing effects, as in ’s triazole-acetamide structure .

Advanced: What strategies are effective for optimizing the compound’s solubility and bioavailability?

Methodological Answer:

Salt Formation : Screen counterions (e.g., HCl or sodium salts) as in ’s synthesis of AZD8931 .

Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.

Co-Solvency : Use Hansen solubility parameters to identify optimal solvent blends (e.g., PEG-400/water) .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

HPLC : Reverse-phase chromatography (e.g., C18 columns) with UV detection at λmax ~254 nm. recommends Chromolith columns for high-resolution separations .

TLC : Preliminary screening with silica gel plates (e.g., chloroform/methanol gradients).

Elemental Analysis : Confirm C/H/N/S ratios within ±0.4% of theoretical values .

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